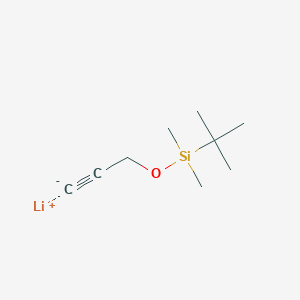
Agn-PC-0nfmh9
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Agn-PC-0nfmh9 is a compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Agn-PC-0nfmh9 involves several methods, including chemical reduction, biological methods, and physical methods. One common approach is the chemical reduction method, where a reducing agent such as citrate is used to reduce the precursor compound in an aqueous solution . This method is favored for its simplicity and efficiency in producing stable colloidal dispersions.
Industrial Production Methods: Industrial production of this compound often employs large-scale chemical reduction processes. These processes are optimized for high yield and purity, ensuring that the compound meets the stringent requirements for various applications. Techniques such as microwave processing and photochemical methods are also utilized to enhance production efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: Agn-PC-0nfmh9 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s properties and enhancing its applicability in different fields.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. For instance, in oxidation reactions, agents like ceric ammonium nitrate are used to facilitate the process . The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal results.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of the compound, while reduction reactions can produce reduced forms with different properties.
Applications De Recherche Scientifique
Agn-PC-0nfmh9 has a wide range of scientific research applications, making it a versatile compound in various fields.
Chemistry: In chemistry, this compound is used as a catalyst in various reactions due to its unique reactivity and stability. It is also employed in the synthesis of other compounds, serving as a key intermediate in complex chemical processes.
Biology: In biological research, this compound is studied for its potential antimicrobial properties. It has shown promise in inhibiting the growth of various microorganisms, making it a candidate for developing new antimicrobial agents .
Medicine: this compound is explored for its potential therapeutic applications, particularly in cancer treatment. Its unique properties allow it to be used in targeted drug delivery systems, enhancing the efficacy of anticancer drugs .
Industry: In the industrial sector, this compound is utilized in the production of advanced materials, including nanomaterials and composites. Its stability and reactivity make it an ideal component in the manufacturing of high-performance products .
Mécanisme D'action
The mechanism of action of Agn-PC-0nfmh9 involves its interaction with specific molecular targets and pathways. In biological systems, it exerts its effects by binding to cellular receptors and modulating signaling pathways. This interaction can lead to various cellular responses, including inhibition of microbial growth and induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Agn-PC-0nfmh9 is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include AGN-PC-0CUK9P and AGN-PC-0MXVWT, which also exhibit high reactivity and stability . this compound stands out for its broader range of applications and superior performance in various scientific and industrial processes.
Conclusion
This compound is a compound of significant interest due to its unique properties and wide range of applications. Its synthesis, reactivity, and potential in various fields make it a valuable subject of study. Continued research on this compound is likely to uncover even more applications and enhance our understanding of its mechanisms and effects.
Propriétés
| 91509-32-9 | |
Formule moléculaire |
C9H17LiOSi |
Poids moléculaire |
176.3 g/mol |
Nom IUPAC |
lithium;tert-butyl-dimethyl-prop-2-ynoxysilane |
InChI |
InChI=1S/C9H17OSi.Li/c1-7-8-10-11(5,6)9(2,3)4;/h8H2,2-6H3;/q-1;+1 |
Clé InChI |
AYDPHCOMCHHWCK-UHFFFAOYSA-N |
SMILES canonique |
[Li+].CC(C)(C)[Si](C)(C)OCC#[C-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-dinitro-6-[(E)-(5-phenyl-1,3,4-thiadiazol-2-yl)iminomethyl]phenol](/img/structure/B14360668.png)
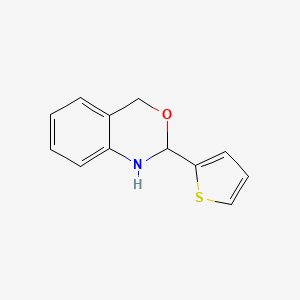
![3,3-Dimethyl-2-[2-(4-nitrophenyl)ethenyl]-3H-indol-5-amine](/img/structure/B14360674.png)
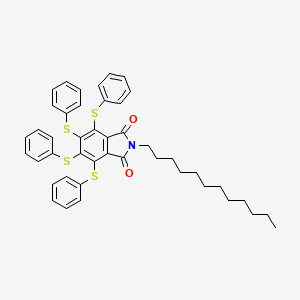
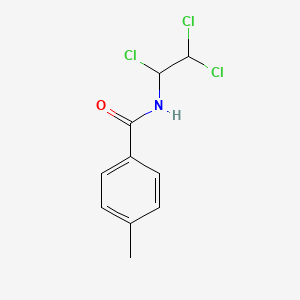
![2-[(Z)-(4-Methylphenyl)(phenylimino)methyl]-1H-indene-1,3(2H)-dione](/img/no-structure.png)
![2,3-Dimethoxy-5-[(piperidin-3-yl)carbamoyl]phenyl hydrogen sulfate](/img/structure/B14360699.png)
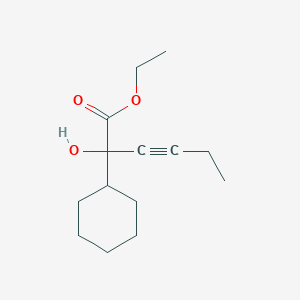
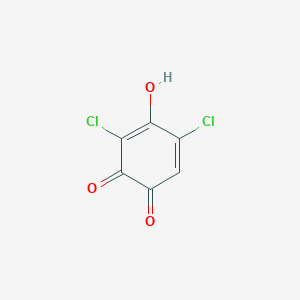

![[3-(Acetyloxy)-5-oxoheptane-1,7-diyl]di(4,1-phenylene) diacetate](/img/structure/B14360727.png)
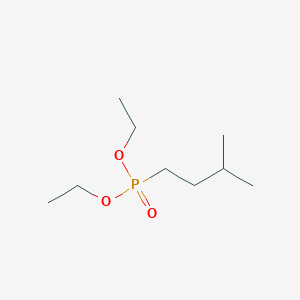
![3-Methyl-N-{2-[(methylamino)oxy]-2-oxoethyl}aziridine-2-carboxamide](/img/structure/B14360743.png)
